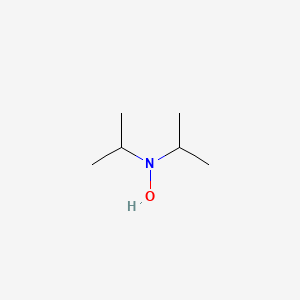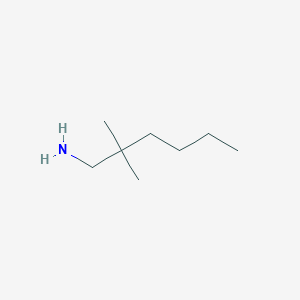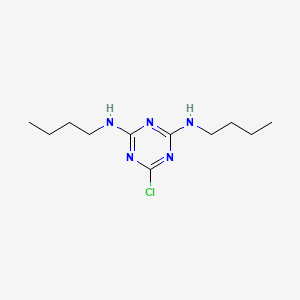
Netarsudil dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Netarsudil dihydrochloride is a medication primarily used for the treatment of glaucoma and ocular hypertension. It is a rho kinase inhibitor that helps reduce intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and decreasing episcleral venous pressure .
Métodos De Preparación
The preparation of Netarsudil dihydrochloride involves several synthetic routes and reaction conditions. One of the methods includes the preparation of racemic Boc-protected Netarsudil, followed by the resolution of the racemic mixture to obtain the desired (S)-enantiomer. The process involves the use of novel intermediates and polymorphic forms of the (S)-Netarsudil salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Netarsudil dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Netarsudil dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of rho kinase inhibition on various chemical processes.
Biology: It is used to investigate the role of rho kinase in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: It is primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of Netarsudil dihydrochloride involves the inhibition of the enzyme rho kinase. This inhibition leads to an increase in the outflow of aqueous humor through the trabecular meshwork and a reduction in episcleral venous pressure. Additionally, this compound inhibits the norepinephrine transporter, further contributing to its ocular hypotensive effects .
Comparación Con Compuestos Similares
Netarsudil dihydrochloride is unique compared to other similar compounds due to its dual mechanism of action as a rho kinase inhibitor and norepinephrine transport inhibitor. Similar compounds include:
Latanoprostene bunod: A nitric oxide-donating prostaglandin F2α analogue that increases aqueous outflow through both trabecular and uveoscleral pathways.
Ripasudil: Another rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
This compound stands out due to its specific targeting of the conventional trabecular pathway and its additional inhibition of the norepinephrine transporter, making it a first-in-class medication for glaucoma treatment .
Propiedades
Fórmula molecular |
C28H29Cl2N3O3 |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H |
Clave InChI |
LDKTYVXXYUJVJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-N-[(3-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8631384.png)










